molecular formula C9H8O2S B081321 Ethynyl p-tolyl sulfone CAS No. 13894-21-8

Ethynyl p-tolyl sulfone

Cat. No.: B081321
CAS No.: 13894-21-8
M. Wt: 180.23 g/mol
InChI Key: FTHKWIMQNXVEHW-UHFFFAOYSA-N
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Description

Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene, is an organic compound with the molecular formula C₉H₈O₂S. It is characterized by the presence of an ethynyl group attached to a p-tolyl sulfone moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the construction of complex molecular architectures .

Mechanism of Action

Target of Action

Ethynyl p-tolyl sulfone primarily targets nucleophilic functional groups, such as amines and thiols. These groups are commonly found in various biomolecules, including proteins and enzymes, which play crucial roles in cellular processes .

Mode of Action

The compound acts as a strong electrophile due to the presence of the ethynyl group. It interacts with its targets through addition reactions, forming covalent bonds with nucleophilic functional groups. This interaction leads to the modification of biomolecules or intermediates, potentially altering their function or activity .

Biochemical Pathways

this compound’s modification of biomolecules can affect several biochemical pathways. For example, by altering enzyme activity, it can disrupt metabolic pathways, signal transduction, and other cellular processes. The specific pathways affected depend on the biomolecules targeted and the nature of the modifications induced .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and efficacy. The compound’s solubility in organic solvents suggests it can be absorbed and distributed effectively within the body. Detailed pharmacokinetic data specific to this compound are limited .

Result of Action

At the molecular level, the formation of covalent bonds with nucleophilic groups can lead to significant changes in the structure and function of target biomolecules. This can result in altered cellular functions, such as enzyme inhibition or activation, changes in protein stability, and disruption of cellular signaling pathways .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other reactive species, can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures might affect the compound’s reactivity and stability, potentially reducing its efficacy or leading to the formation of unwanted byproducts .

This compound’s unique reactivity and ability to modify biomolecules make it a valuable tool in chemical synthesis and material science applications.

: Santa Cruz Biotechnology : MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl p-tolyl sulfone can be synthesized through various methods. One common approach involves the reaction of p-toluenesulfonyl chloride with acetylene in the presence of a base such as sodium amide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and maximizing efficiency .

Comparison with Similar Compounds

Ethynyl p-tolyl sulfone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ethynyl group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable compound for constructing complex molecular architectures and modifying biomolecules .

Properties

IUPAC Name

1-ethynylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKWIMQNXVEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403554
Record name Ethynyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-21-8
Record name Ethynyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl p-Tolyl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethynyl p-tolyl sulfone primarily used for in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, particularly as a dienophile in Diels-Alder reactions [, , ]. Its electron-withdrawing sulfone group enhances its reactivity towards dienes, facilitating the formation of six-membered cyclic compounds.

Q2: Can you provide examples of specific reactions where this compound acts as a dienophile?

A2: Certainly! this compound reacts with 1,3-dienes to produce tosyl-1,4-cyclohexadienes, which can be further transformed into 4,7-dihydro-2H-isoindole derivatives []. Additionally, it plays a crucial role in synthesizing the analgesic alkaloid epibatidine by reacting with an N-protected pyrrole, constructing the core azabicyclo[2.2.1]heptane skeleton of the molecule [].

Q3: Besides Diels-Alder reactions, are there other applications of this compound in synthesis?

A3: Yes, this compound has proven useful in several other synthetic transformations:

  • Ring Expansion: It reacts with enantiomerically pure 2-alkenyl azetidines to yield unsaturated azocanes, offering a new route to functionalized eight-membered nitrogen heterocycles [].
  • Synthesis of Optically Active Indan-2-ols: It acts as a key building block in the synthesis of optically active indan-2-ols via a Ti(O-i-Pr)4/2 i-PrMgCl-mediated metalative Reppe reaction starting from 4-siloxy-1,6-alkadiynes [].
  • Formation of 2-Amino-5-(p-tolylsulfinyl)furans: It reacts with (1-Alkynyl)dialkylamines similarly to N-(1-alkynyl)anilines, yielding 2-amino-5-(p-tolylsulfinyl)furans, which can be further oxidized or isomerized [].

Q4: What are the advantages of using this compound as an acetylene equivalent?

A4: this compound offers several advantages:

  • Stability: It is a stable and crystalline solid, making it easier to handle than volatile acetylene gas [].
  • Reactivity: The electron-withdrawing sulfone group increases its reactivity as a dienophile and Michael acceptor [, ].
  • Versatility: The tosyl group can be easily removed or transformed into other functional groups, providing synthetic flexibility [].

Q5: Are there any reported methods for the convenient preparation of this compound?

A5: Yes, researchers have developed a simplified method for preparing this compound involving silica gel mediated desilylation of aryl 2-(trimethylsilyl)ethynyl sulfones [, ]. This method offers a good yield and high purity of the compound on a multigram scale.

Q6: What is the role of Lewis acids in reactions involving this compound?

A6: Lewis acids can catalyze ene reactions involving this compound []. The Lewis acid coordinates to the sulfone group, enhancing its electron-withdrawing ability and promoting the ene reaction with suitable alkene partners.

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